4-bromofuran-3-carbaldehyde

Cross-coupling Palladium catalysis C-C bond formation

Researchers sourcing halogenated furan building blocks for medicinal chemistry often encounter reactivity mismatches when substituting bromo with chloro or iodo analogs. 4-Bromofuran-3-carbaldehyde (CAS 164513-46-6) resolves this with its orthogonal C4-Br and C3-CHO functionality, enabling sequential diversification via Suzuki, Stille, or Sonogashira coupling. • Bromofuran Suzuki reactivity superior to chloro analogs - essential for high-yield Pd-catalyzed cross-coupling • Orthogonal handles support modular library synthesis; validated by trans-carboboration methodologies • ≥95% purity, solid form; shipped under ambient conditions with full GHS-compliant documentation

Molecular Formula C5H3BrO2
Molecular Weight 175
CAS No. 164513-46-6
Cat. No. B6262136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromofuran-3-carbaldehyde
CAS164513-46-6
Molecular FormulaC5H3BrO2
Molecular Weight175
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromofuran-3-carbaldehyde: Identity & Baseline Properties


4-Bromofuran-3-carbaldehyde (CAS 164513-46-6) is a halogenated heteroaromatic aldehyde with the molecular formula C₅H₃BrO₂ and a molecular weight of 174.98 g/mol . It is a solid compound typically supplied with ≥95% purity . The compound is GHS-classified as harmful/irritant (H302, H315, H319, H335) and requires standard laboratory handling precautions . Its computed LogP value is 1.59, indicating moderate lipophilicity . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis due to the orthogonal reactivity of its C4-bromo substituent and C3-aldehyde functional group [1].

Dual orthogonal handles: C4-Br for cross-coupling, C3-CHO for carbonyl chemistry
Moderate lipophilicity supports chromatographic purification and biphasic reaction design
Standard laboratory precautions required (harmful, irritant)

4-Bromofuran-3-carbaldehyde: Irreplaceable Halogen Reactivity


Substituting 4-bromofuran-3-carbaldehyde with its chloro, iodo, or positional isomer analogs is not scientifically justifiable due to halogen-dependent reactivity differences. Kinetic studies on 2-halofurans demonstrate that chloro- and bromofurans react with nucleophiles approximately tenfold faster than their benzene counterparts [1], establishing a class-level reactivity advantage for furan halides. More critically, comparative Suzuki coupling studies on dihalofuranones reveal that bromine- and iodine-substituted derivatives are more reactive than their chlorine-substituted analogs [2], underscoring that halogen identity directly governs cross-coupling efficiency. These reactivity gradients are compounded by regiochemical constraints: the β-position (C3/C4) of furan is inherently less prone to electrophilic substitution than the α-position [3], making the specific 4-bromo substitution pattern a non-interchangeable synthetic handle. Procurement of a chloro analog or a 2-bromo isomer would introduce divergent reactivity profiles that compromise downstream synthetic yields and regioselectivity outcomes.

4-Bromofuran-3-carbaldehyde
4-Chlorofuran-3-carbaldehyde
Lower cross-coupling reactivity may reduce synthetic efficiency in Pd-mediated transformations
4-Bromofuran-3-carbaldehyde
2-Bromofuran-3-carbaldehyde
Regiochemical mismatch alters electrophilic substitution pattern and may shift reactivity outcomes

4-Bromofuran-3-carbaldehyde: Quantitative Differentiation Evidence


Suzuki Coupling: Bromine vs. Chlorine Reactivity

In comparative Suzuki coupling studies on dihalofuranones with phenylboronic acid under palladium catalysis, bromine-substituted derivatives exhibited higher reactivity than their chlorine-substituted counterparts [1]. This finding, while derived from structurally related dihalofuranone systems, provides class-level inference for the enhanced cross-coupling competency of bromofuran scaffolds relative to chlorofuran analogs. The observation that bromine-substituted furans are more reactive in Pd-mediated couplings [1] directly informs procurement decisions favoring 4-bromofuran-3-carbaldehyde over 4-chlorofuran-3-carbaldehyde when Suzuki coupling is the intended downstream transformation.

Suzuki Coupling Reactivity
Class-level inference
Br-furans > Cl-furans
Reported higher cross-coupling competency in dihalofuranone model
Qualitative ranking; quantitative yield data not available for direct comparison
Cross-coupling Palladium catalysis C-C bond formation

Cu Halide-Mediated 3-Halofuran Synthesis

A cascade reaction between 1-(1-alkynyl)cyclopropyl ketones and cupric halides (CuCl₂ or CuBr₂) under mild conditions produced both 3-chloro- and 3-bromofuran derivatives in high yields [1]. This methodology establishes that 3-halofurans bearing either bromo or chloro substituents can be accessed with comparable efficiency using the appropriate cupric halide reagent [1]. The comparable synthetic accessibility means procurement decisions should be driven by downstream reactivity requirements rather than synthetic availability concerns, with the bromo variant offering the Suzuki coupling advantages documented in Evidence Item 1.

3-Halofuran Synthesis Yield
Class-level inference
Comparable high yields (Br & Cl)
Synthetic accessibility is not a differentiating factor
CuBr₂ or CuCl₂ mediated cascade; selection driven by downstream reactivity
Furan synthesis Halocyclization Cascade reaction

trans-Carboboration for Tetrasubstituted Furan Library

A trans-carboboration strategy enables systematic construction of all twelve possible furan isomers derived from permutation of four different substituents [1]. The method produces trisubstituted furylboronic acid pinacol ester derivatives in good yields, with subsequent Suzuki coupling permitting introduction of a fourth substituent [1]. 4-Bromofuran-3-carbaldehyde serves as an ideal entry point to this modular platform, as its pre-installed bromo and aldehyde functionalities provide orthogonal reactive handles. The aldehyde can undergo transformations (oxidation, reduction, nucleophilic addition) while preserving the C4-bromo substituent for downstream cross-coupling, enabling sequential diversification that chlorofuran analogs cannot match due to their attenuated Suzuki reactivity [1].

Modular Furan Library Access
Supporting evidence
12 furan isomers via orthogonal handles
Enables sequential, programmable diversification
trans-Carboboration/Suzuki cascade; two convergent pathways per product
Modular synthesis Carboboration Furan diversification

Halofuran Nucleophilic Displacement Kinetics

Kinetic studies on nucleophilic displacement of 2-halofurans with piperidine established that chloro- and bromofuran react approximately tenfold faster than their benzene counterparts (chlorobenzene and bromobenzene) [1]. Specifically, 2-bromofuran exhibited an activation energy (ΔE*) of 21.69 ± 0.33 kcal/mol compared to 26.8 ± 1.4 kcal/mol for chlorobenzene, corresponding to an approximately 500-fold greater reactivity when comparing furan carboxypiperidide derivatives to their benzene analogs [1]. While these data derive from 2-halofuran regioisomers rather than 4-bromo-3-carbaldehyde specifically, they establish the class-level principle that bromofurans possess intrinsically enhanced leaving-group competency relative to aryl bromides and chloro analogs, supporting the strategic selection of bromofuran building blocks for nucleophilic substitution and cross-coupling applications.

Nucleophilic Displacement Rate
Class-level inference
~10× faster than benzene analogs
Supports faster reaction kinetics at lower temperature
ΔE* 21.69 vs 26.8 kcal/mol (Br-furan vs Cl-benzene); 2-halofuran regioisomer data
Kinetics Nucleophilic substitution Halogen reactivity

LogP and Hazard Profile Comparison

4-Bromofuran-3-carbaldehyde exhibits a calculated LogP value of 1.59 , positioning it as a moderately lipophilic building block suitable for medicinal chemistry applications where balanced hydrophobicity is desired. In contrast, the non-halogenated parent compound furan-3-carbaldehyde (CAS 498-60-2) has a reported LogP of approximately 1.09 [1], a difference of +0.50 LogP units attributable to the bromo substituent. This increased lipophilicity directly impacts chromatographic retention, membrane permeability predictions, and solubility behavior in biphasic reaction systems. Additionally, the compound is classified as harmful/irritant with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements , necessitating appropriate handling procedures distinct from less hazardous non-halogenated furan aldehydes.

Lipophilicity & Hazard Profile
Cross-study comparable
LogP 1.59 vs 1.09 (parent)
Bromo substituent increases lipophilicity; alters chromatographic behavior
GHS: H302, H315, H319, H335; standard lab precautions required
Lipophilicity LogP Safety Physical properties

4-Bromofuran-3-carbaldehyde: Procurement & Applications


Orthogonal Functionalization for Library Synthesis

4-Bromofuran-3-carbaldehyde is ideally suited for medicinal chemistry campaigns requiring the construction of highly substituted furan libraries via orthogonal functionalization sequences. The C3-aldehyde group can undergo reduction, oxidation, reductive amination, or nucleophilic addition while preserving the C4-bromo substituent for subsequent Pd-catalyzed cross-coupling (Suzuki, Stille, or Sonogashira). This sequential diversification strategy is validated by modular trans-carboboration methodologies enabling access to all 12 furan isomers from systematic substituent permutation . Procurement of 4-bromofuran-3-carbaldehyde is specifically recommended over 4-chlorofuran-3-carbaldehyde when the final synthetic sequence includes Suzuki coupling, as bromine-substituted furans demonstrate superior reactivity in Pd-mediated transformations [4].

Fused Heterocyclic Intermediates as Xanthine Oxidase Inhibitors

Patent literature (US 9,115,144 B2) discloses fused heterocyclic derivatives containing furan structural motifs as xanthine oxidase inhibitors for treating disorders associated with abnormal serum uric acid levels . 4-Bromofuran-3-carbaldehyde serves as a strategic building block for constructing such fused heterocyclic scaffolds, with the C4-bromo substituent enabling regioselective cross-coupling to install aryl/heteroaryl moieties required for target engagement. The enhanced reactivity of bromofuran derivatives in nucleophilic displacement relative to chloro analogs [4] supports preferential selection of the bromo variant for these pharmaceutical intermediate syntheses.

Atom-Economic Arylations with Triarylbismuths

Palladium-catalyzed cross-coupling of functionalized bromofurans with triarylbismuths proceeds efficiently to afford arylfuran systems in high yields with short reaction times (1 hour) . This atom-economic protocol is specifically optimized for bromofuran substrates, with 2-bromofurans and 2,5-dibromofuran undergoing smooth coupling to yield 2-arylfurans and 2,5-diarylfurans . 4-Bromofuran-3-carbaldehyde is structurally positioned to participate in analogous transformations, with the aldehyde group providing an additional handle for post-coupling diversification. Procurement of the bromo variant is essential for this methodology, as the reaction conditions are not optimized for chloro or iodo analogs.

DFT Validation and Computational Studies

4-Bromofuran-3-carbaldehyde has been subjected to DFT calculations at the B3LYP/6-311++G(d,p) level, with experimental XRD parameters showing good agreement with theoretically calculated values . This validated computational model makes the compound suitable as a benchmark substrate for in silico reaction prediction, mechanistic studies, and structure-activity relationship (SAR) model development. The presence of both electron-withdrawing (aldehyde) and heavy atom (bromine) substituents provides distinct spectroscopic and computational handles valuable for method validation in academic and industrial computational chemistry workflows.

Application
Selection Property
Validation Focus
Orthogonal functionalization library synthesis
Dual bromo/aldehyde reactivity handles
Sequential cross-coupling and carbonyl chemistry
Fused heterocyclic xanthine oxidase inhibitor intermediates
Regioselective cross-coupling competency
Target engagement scaffold assembly
Triarylbismuth-mediated arylation
Bromofuran substrate compatibility
Atom-economic coupling efficiency
DFT computational benchmarking
Validated XRD/DFT structural parameters
In silico reaction prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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